molecular formula C18H33O3- B1259141 (9E)-12-hydroxyoctadec-9-enoate

(9E)-12-hydroxyoctadec-9-enoate

Cat. No.: B1259141
M. Wt: 297.5 g/mol
InChI Key: WBHHMMIMDMUBKC-FMIVXFBMSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9E)-12-hydroxyoctadec-9-enoate is a hydroxy fatty acid anion that is the conjugate base of (9E)-12-hydroxyoctadec-9-enoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion and a hydroxy monounsaturated fatty acid anion. It is a conjugate base of a (9E)-12-hydroxyoctadec-9-enoic acid.

Properties

Molecular Formula

C18H33O3-

Molecular Weight

297.5 g/mol

IUPAC Name

(E)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9+

InChI Key

WBHHMMIMDMUBKC-FMIVXFBMSA-M

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)[O-])O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Ricinoleic acid has been investigated for potential therapeutic uses, particularly in the following areas:

  • Anti-inflammatory Agents : Studies suggest that ricinoleic acid exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Drug Delivery Systems : Its unique chemical structure allows it to be used in developing drug delivery systems that can enhance the bioavailability of therapeutic agents.

Case Study: Anti-inflammatory Effects

A study demonstrated that formulations containing ricinoleic acid significantly reduced inflammation in animal models. The mechanism involved modulation of pro-inflammatory cytokines, indicating its potential as an effective treatment for chronic inflammatory conditions.

Cosmetic Applications

Ricinoleic acid is also utilized in the cosmetics industry due to its emollient properties:

  • Moisturizers : It acts as a natural moisturizer, helping to maintain skin hydration.
  • Hair Care Products : Its conditioning properties make it beneficial in hair care formulations, promoting shine and reducing frizz.

Industrial Applications

In addition to its pharmaceutical and cosmetic uses, ricinoleic acid has several industrial applications:

  • Lubricants : It serves as a biodegradable lubricant in various mechanical applications due to its excellent lubricating properties.
  • Surfactants : Ricinoleic acid is used in producing surfactants for detergents and cleaning products.

Data Table: Applications Overview

Application AreaSpecific UsesBenefits
PharmaceuticalsAnti-inflammatory agentsReduces inflammation; potential for chronic disease treatment
Drug delivery systemsEnhances bioavailability of drugs
CosmeticsMoisturizersNatural skin hydration
Hair care productsImproves hair texture and shine
IndustrialLubricantsBiodegradable and effective
SurfactantsUsed in cleaning products

Preparation Methods

Hydroxylation of Octadec-9-enoic Acid (Elaidic Acid)

Chemical Hydroxylation via Peracid Intermediates

Elaidic acid (trans-octadec-9-enoic acid) serves as a direct precursor for (9E)-12-hydroxyoctadec-9-enoate. Hydroxylation at C12 is achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under anhydrous conditions. The reaction proceeds via an epoxide intermediate, which is subsequently hydrolyzed to the diol and selectively oxidized to the hydroxy acid.

Reaction Conditions:

  • Catalyst: mCPBA (1.2 equiv) in dichloromethane at 0–5°C.
  • Hydrolysis: 10% H₂SO₄ at 80°C for 2 hours.
  • Oxidation: Jones reagent (CrO₃/H₂SO₄) at 25°C.

Yield: 65–72% (isolated as sodium salt after neutralization).

Table 1: Optimization of Hydroxylation Parameters
Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents epoxide rearrangement
mCPBA Equivalents 1.2–1.5 Maximizes epoxidation
Hydrolysis Duration 2–3 hours Ensures complete diol formation

Isomerization of Ricinoleic Acid (Cis to Trans)

Thermal Isomerization

Ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), abundant in castor oil, undergoes cis-to-trans isomerization at elevated temperatures. Heating at 200–220°C for 4–6 hours in the presence of iodine catalysts (0.5–1.0 wt%) produces (9E)-12-hydroxyoctadec-9-enoic acid, which is neutralized to the anion.

Mechanism: Radical-mediated double-bond rotation facilitated by iodine.
Yield: 58–63% (purity >95% by GC).

Photochemical Isomerization

UV irradiation (254 nm) of ricinoleic acid in methanol with eosin Y as a photosensitizer achieves trans configuration in 8–12 hours. The method avoids thermal degradation but requires rigorous exclusion of oxygen.

Yield: 50–55% (lower due to side reactions).

Enzymatic Synthesis via Hydroxylases

Microbial Hydroxylation

Pseudomonas aeruginosa strains expressing cytochrome P450 enzymes hydroxylate elaidic acid at C12 under aerobic conditions. The process occurs in buffered media (pH 7.0) at 30°C with glucose as a co-substrate.

Key Data:

  • Enzyme Activity: 12.4 U/mg protein.
  • Conversion Efficiency: 78% after 24 hours.
Table 2: Microbial Hydroxylation Performance
Strain Substrate Hydroxylation Rate (µmol/min)
P. aeruginosa ATCC Elaidic acid 0.45
P. putida KT2440 Elaidic acid 0.32

Industrial-Scale Synthesis from Castor Oil Derivatives

Maleic Anhydride Grafting

Castor oil (≥85% ricinoleic acid) is reacted with diethylenetriamine (DETA) to form polyamide intermediates, followed by grafting with maleic anhydride. The process induces trans isomerization during high-temperature steps (200–220°C).

Procedure:

  • Aminolysis: Castor oil + DETA (1:1 molar ratio) at 150–160°C for 2 hours.
  • Grafting: Maleic anhydride (0.3 equiv) added at 70°C, heated to 200°C for 1 hour.
  • Neutralization: Treated with NaOH to yield (9E)-12-hydroxyoctadec-9-enoate.

Yield: 80–85% (80% active content).

Ionic Liquid-Mediated Synthesis

Esterification and Mesylation

A two-step process using 1-butyl-3-methylimidazolium acetate ([BMIM]OAc) as a solvent and catalyst:

  • Esterification: Elaidic acid + methanol → methyl elaidate (98% yield).
  • Mesylation: Methanesulfonyl chloride introduces a leaving group at C12, followed by nucleophilic substitution with hydroxide.

Advantages:

  • Reaction Time: 6 hours vs. 24 hours in conventional solvents.
  • Purity: >99% by HPLC.

Q & A

Q. What are the standard analytical methods for identifying (9E)-12-hydroxyoctadec-9-enoate in laboratory settings?

  • Methodological Answer : Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (gradient elution) and UV detection at 210 nm is a validated method for separation . Structural confirmation requires complementary techniques:
  • 1H/13C NMR to assign hydroxyl and olefinic proton environments.
  • Mass spectrometry (MS) for molecular weight verification (expected m/z 298.2 for the free acid form) .

Q. How is (9E)-12-hydroxyoctadec-9-enoate synthesized on a laboratory scale?

  • Methodological Answer : The compound is typically synthesized via esterification of (9E)-12-hydroxyoctadec-9-enoic acid with alcohols (e.g., butanol or 2-hydroxypropyl alcohol) under acidic catalysis (e.g., H₂SO₄). Purification involves silica gel chromatography (hexane:ethyl acetate gradient) to isolate the esterified product .

Q. What safety protocols are recommended for handling (9E)-12-hydroxyoctadec-9-enoate?

  • Methodological Answer :
  • Storage : Keep in a dry, cool (4–8°C), ventilated area, away from ignition sources.
  • PPE : Use nitrile gloves and safety goggles to minimize skin/eye contact.
  • Spill Management : Absorb small spills with inert material (e.g., sand), then flush with water. Larger spills require neutralization and disposal per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (9E)-12-hydroxyoctadec-9-enoate across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Isomeric impurities : Use chiral HPLC to confirm stereochemical purity (e.g., (9E,12R) vs. (9Z,12S) configurations) .
  • Degradation products : Perform stability studies under varying pH/temperature and analyze via LC-MS to identify degradants .
  • Study design : Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) .

Q. What advanced techniques are used to determine the stereochemical configuration of (9E)-12-hydroxyoctadec-9-enoate?

  • Methodological Answer :
  • Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 95:5) to separate enantiomers .
  • Circular Dichroism (CD) Spectroscopy : Compare optical activity with stereochemically defined standards.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .

Q. How can degradation products of (9E)-12-hydroxyoctadec-9-enoate be characterized under varying storage conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to heat (40–60°C), light (UV irradiation), and oxidative conditions (H₂O₂).
  • Analytical Workflow :

LC-MS/MS : Identify degradants via fragmentation patterns (e.g., hydroxylated or shortened chains).

GC-MS : Derivatize with BSTFA to detect volatile byproducts.

  • Kinetic Modeling : Calculate degradation rates using Arrhenius equations to predict shelf-life .

Q. What strategies optimize the synthesis of high-purity (9E)-12-hydroxyoctadec-9-enoate for pharmacological assays?

  • Methodological Answer :
  • Catalyst Screening : Test lipases (e.g., Candida antarctica Lipase B) for stereoselective esterification.
  • Purification : Use preparative HPLC (C18 column, methanol:water 85:15) to isolate >99% purity fractions.
  • Quality Control : Validate purity via ¹H NMR integration of olefinic protons (δ 5.3–5.5 ppm) .

Q. How can researchers quantify (9E)-12-hydroxyoctadec-9-enoate in complex biological matrices (e.g., plasma)?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate lipids.
  • Quantitative Analysis :

Derivatization : Convert to pentafluorobenzyl esters for enhanced GC-MS sensitivity.

Internal Standards : Use deuterated analogs (e.g., d₄-(9E)-12-hydroxyoctadec-9-enoate) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9E)-12-hydroxyoctadec-9-enoate
Reactant of Route 2
(9E)-12-hydroxyoctadec-9-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.